molecular formula C12H7F3O2S B13930856 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid CAS No. 115933-16-9

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid

Cat. No.: B13930856
CAS No.: 115933-16-9
M. Wt: 272.24 g/mol
InChI Key: AJNSLVSYANTKPB-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with trifluoromethyl-substituted benzene compounds. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a typical method for synthesizing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid
  • 5-Carboxy-3-phenyl-2-(trifluoromethyl)thiophene

Uniqueness

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

115933-16-9

Molecular Formula

C12H7F3O2S

Molecular Weight

272.24 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H7F3O2S/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)

InChI Key

AJNSLVSYANTKPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)C(F)(F)F

Origin of Product

United States

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